molecular formula C7H4F2NaO2 B1592688 Sodium 3,4-difluorobenzoate CAS No. 522651-44-1

Sodium 3,4-difluorobenzoate

Cat. No.: B1592688
CAS No.: 522651-44-1
M. Wt: 181.09 g/mol
InChI Key: KMKAHTQJIDWPRT-UHFFFAOYSA-N
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Description

Sodium 3,4-difluorobenzoate is an organic compound with the molecular formula C7H3F2NaO2. It is a sodium salt derivative of 3,4-difluorobenzoic acid. This compound is characterized by the presence of two fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3,4-difluorobenzoate can be synthesized through the neutralization of 3,4-difluorobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 3,4-difluorobenzoic acid in a suitable solvent, such as water or ethanol, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to remove any impurities .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 3,4-difluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 3,4-difluorobenzoate is primarily influenced by the presence of fluorine atoms, which enhance its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • Sodium 2,4-difluorobenzoate
  • Sodium 2,5-difluorobenzoate
  • Sodium 2,6-difluorobenzoate
  • Sodium 3,5-difluorobenzoate

Comparison: Sodium 3,4-difluorobenzoate is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning affects its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

CAS No.

522651-44-1

Molecular Formula

C7H4F2NaO2

Molecular Weight

181.09 g/mol

IUPAC Name

sodium;3,4-difluorobenzoate

InChI

InChI=1S/C7H4F2O2.Na/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H,10,11);

InChI Key

KMKAHTQJIDWPRT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)[O-])F)F.[Na+]

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)F.[Na]

Key on ui other cas no.

522651-44-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3,4-difluorobenzoate
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Reactant of Route 5
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Reactant of Route 6
Sodium 3,4-difluorobenzoate

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